Panacene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

66389-39-7 |

|---|---|

Molecular Formula |

C15H15BrO2 |

Molecular Weight |

307.18 g/mol |

InChI |

InChI=1S/C15H15BrO2/c1-2-10-5-3-7-12-14(10)15-13(18-12)9-11(17-15)6-4-8-16/h3,5-8,11,13,15H,2,9H2,1H3/t4?,11-,13-,15+/m1/s1 |

InChI Key |

SKPPEIDJGJGRGK-ISQAOBFQSA-N |

SMILES |

CCC1=C2C3C(CC(O3)C=C=CBr)OC2=CC=C1 |

Isomeric SMILES |

CCC1=C2[C@@H]3[C@@H](C[C@H](O3)C=C=CBr)OC2=CC=C1 |

Canonical SMILES |

CCC1=C2C3C(CC(O3)C=C=CBr)OC2=CC=C1 |

Other CAS No. |

66389-39-7 |

Synonyms |

panacene |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of Panacene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panacene is a naturally occurring marine bromoallene, first isolated from the sea hare Aplysia brasiliana. It exhibits a unique molecular architecture characterized by a complex fused ring system and a reactive allene functional group. This document provides a comprehensive overview of the molecular structure of this compound, including its detailed stereochemistry, and summarizes key experimental data and synthetic methodologies. Its notable biological activity as a shark antifeedant is also discussed, although the precise molecular mechanism and signaling pathways remain an active area of research.

Molecular Structure and Properties

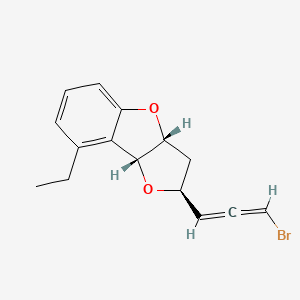

This compound possesses a unique tetracyclic core, which can be described as a tetrahydrofuro[3,2-b][1]benzofuran system. A key feature of its structure is the presence of a bromoallene moiety attached to the tetrahydrofuran ring. The molecule's chemical formula is C₁₅H₁₅BrO₂[2].

The IUPAC name for this compound is (2S,3aR,8bR)-2-(3-bromopropa-1,2-dienyl)-8-ethyl-2,3,3a,8b-tetrahydrofuro[3,2-b][1]benzofuran[2]. This nomenclature precisely defines the stereochemistry at its chiral centers, which has been confirmed through multiple total syntheses[1][3][4][5].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅BrO₂ | PubChem[2] |

| Molecular Weight | 307.18 g/mol | PubChem[2] |

| Exact Mass | 306.02554 g/mol | PubChem[2] |

| XLogP3 | 3 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

| SMILES | CCC1=C2[C@@H]3--INVALID-LINK--C=C=CBr">C@@HOC2=CC=C1 | PubChem[2] |

Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The following tables summarize the key spectroscopic data.

Table 2: ¹H NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 3: ¹³C NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Table 4: Infrared (IR) and Mass Spectrometry (MS) Data of this compound

| Technique | Key Peaks |

| IR (Infrared Spectroscopy) | Data not available in search results |

| MS (Mass Spectrometry) | Data not available in search results |

Note: Specific, quantitative NMR, IR, and MS data from the original isolation and characterization studies were not available in the performed searches. Researchers are encouraged to consult the primary literature for this detailed information.

Experimental Protocols: Total Synthesis

The complex structure of this compound has made it an attractive target for total synthesis. Several successful syntheses have been reported, each employing unique strategies to construct the challenging fused ring system and install the bromoallene moiety.

Canesi Synthesis (Racemic)

A concise and diastereoselective synthesis of (±)-panacene was reported by Canesi and coworkers[5][6]. A key feature of this synthesis is the use of an "aromatic ring umpolung" strategy.

Experimental Workflow (Canesi Synthesis):

A pivotal step in this synthesis involves the reaction of a phenolic precursor with furan in the presence of iodobenzene diacetate to generate a cationic intermediate[6]. This intermediate then undergoes an intramolecular cyclization to form the core 6,5,5-fused ring system. The bromoallene side chain is installed in a multi-step sequence starting from a hemiacetal intermediate, involving a Wittig olefination, oxymercuration, and a final protiodemercuration[6].

McErlean Synthesis (Enantioselective)

The first total synthesis of the naturally occurring enantiomer, (+)-panacene, was achieved by McErlean and colleagues[3][4]. This synthesis features a Noyori asymmetric transfer hydrogenation to establish the absolute stereochemistry.

Experimental Workflow (McErlean Synthesis):

This elegant synthesis commences with a dynamic kinetic resolution of a racemic benzofuranone via a Noyori asymmetric transfer hydrogenation, which sets the crucial stereocenter[3][4]. The resulting enantioenriched tricyclic lactone is then converted to a Z-configured enyne through a highly stereoselective Julia coupling. The final step is a biomimetic brominative cycloetherification to construct the axially chiral bromoallene moiety, thus completing the synthesis of (+)-panacene[3][4].

Biological Activity and Mechanism of Action

This compound is best known for its potent shark antifeedant properties[6]. This biological activity suggests that the molecule interacts with specific sensory receptors in sharks, leading to a feeding deterrence response.

The precise molecular mechanism of action and the specific signaling pathways involved in this compound's antifeedant activity have not yet been fully elucidated. Generally, chemical shark repellents are thought to act on the olfactory or gustatory systems of sharks[7]. Some repellents, like those derived from decayed shark tissue, are believed to trigger an instinctual flight response[8]. Other chemical deterrents may act as irritants to the gills or other sensitive tissues[8].

Given the unique chemical structure of this compound, particularly the reactive bromoallene group, it is plausible that it interacts with specific protein targets within the shark's sensory organs. However, without further experimental evidence, any proposed signaling pathway would be purely speculative.

Logical Relationship of a Putative Antifeedant Signaling Pathway:

This generalized diagram illustrates a plausible G-protein coupled receptor (GPCR) signaling pathway, which is a common mechanism for detecting external chemical stimuli in vertebrates. Binding of this compound to a specific receptor could initiate a cascade of intracellular events, ultimately leading to a change in neuronal signaling and the observed behavioral response of feeding deterrence. Further research is required to identify the specific molecular targets and validate this or other potential signaling pathways.

Conclusion

This compound is a structurally complex and biologically active marine natural product. Its unique tetrahydrofuro[3,2-b][1]benzofuran core and bromoallene functionality have presented a significant challenge and opportunity for synthetic chemists, leading to the development of innovative synthetic strategies. While its role as a shark antifeedant is well-established, the underlying molecular mechanisms and signaling pathways remain to be discovered. Future research in this area could provide valuable insights into chemosensation in sharks and potentially lead to the development of novel, effective, and environmentally benign shark repellents. Elucidation of the specific protein targets of this compound could also open new avenues for drug discovery and development.

References

- 1. sharkdefense.com [sharkdefense.com]

- 2. TEAM MAJEK - Chemical Deterrent [sharkaware.com]

- 3. Total Synthesis of (+)-Panacene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Expeditious total syntheses of natural allenic products via aromatic ring umpolung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total Synthesis of this compound by Canesi [organic-chemistry.org]

- 7. sharkdefense.com [sharkdefense.com]

- 8. Shark repellent - Wikipedia [en.wikipedia.org]

Panacene: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panacene is a unique, brominated allene-containing natural product first isolated from the sea hare Aplysia brasiliana. This technical guide provides a comprehensive overview of the discovery, natural sources, and known biological activities of this compound. While detailed quantitative data on its biological effects are limited in publicly accessible literature, this guide consolidates the available information on its primary role as a potent shark antifeedant. This document also outlines generalized experimental protocols for its isolation and bioactivity assessment based on related studies, and presents key spectroscopic data for its identification. The proposed biosynthetic origin and a general workflow for its study are visualized through diagrams. The lack of extensive research into other biological activities, such as cytotoxicity or neurotoxicity, and the absence of elucidated signaling pathways, represent significant areas for future investigation.

Discovery and Natural Sources

This compound was first discovered in 1977 by Meinwald and his collaborators as a secondary metabolite isolated from the sea hare, Aplysia brasiliana.[1][2] These marine mollusks are found in the Atlantic Ocean and the Caribbean Sea.[3] Sea hares are herbivorous and are known to sequester chemical compounds from their diet, which primarily consists of red algae.[1][4][5][6] The primary dietary source of this compound for Aplysia brasiliana is believed to be red algae of the genus Laurencia.[1][5] This is supported by the fact that many related halogenated compounds are found in Laurencia species.[1][5]

| Natural Source | Organism Type | Geographic Location | Role |

| Aplysia brasiliana | Sea Hare (Mollusk) | Atlantic Ocean, Caribbean Sea | Sequesters and stores this compound |

| Laurencia species | Red Algae | Worldwide (Temperate and Tropical Waters) | Probable biosynthetic origin of this compound |

Chemical Structure and Properties

This compound is characterized by a unique bromoallene functional group attached to a fused ring system. Its chemical formula is C₁₅H₁₅BrO₂. The complete structure was elucidated through spectroscopic methods and confirmed by total synthesis.

Biological Activity

The most well-documented biological activity of this compound is its potent shark antifeedant properties.[1][7] This suggests a defensive role for the compound in its natural ecosystem, protecting the sea hare from predation.

Currently, there is a lack of publicly available data regarding other specific biological activities of this compound, such as cytotoxicity or neurotoxicity. While many metabolites from Laurencia and Aplysia species have been shown to possess a wide range of biological activities, including antimicrobial, cytotoxic, and neuroactive effects, specific quantitative data (e.g., IC₅₀ values) for this compound in these assays are not reported in the available literature.[1][2][4][7][8][9][10][11]

| Activity | Assay Type | Target Organism | Quantitative Data (IC₅₀/EC₅₀) |

| Antifeedant | Shark feeding assay | Sharks | Data not available |

| Cytotoxicity | Not reported | - | Data not available |

| Neurotoxicity | Not reported | - | Data not available |

Experimental Protocols

Detailed experimental protocols from the original discovery paper are not available in the public domain. However, based on general practices in marine natural product chemistry, the following outlines the likely methodologies.

Isolation of this compound from Aplysia brasiliana

-

Collection and Extraction: Specimens of Aplysia brasiliana are collected from their natural habitat. The whole organisms are typically homogenized and extracted with an organic solvent, such as a mixture of chloroform and methanol.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. This would likely involve partitioning between hexane, ethyl acetate, and water.

-

Chromatographic Separation: The organic-soluble fractions are further purified using a combination of chromatographic techniques. This typically includes:

-

Column Chromatography: Initial separation on silica gel or other stationary phases using a gradient of solvents with increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): Final purification of the fractions containing this compound using a suitable column (e.g., C18) and solvent system to yield the pure compound.

-

-

Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Shark Antifeedant Bioassay

A generalized protocol for an antifeedant assay is as follows:

-

Preparation of Test Food: A palatable food source for the sharks (e.g., fish pieces) is prepared.

-

Treatment: The food pieces are treated with a solution of purified this compound in a suitable solvent (e.g., ethanol) at a concentration relevant to its natural abundance. Control food pieces are treated with the solvent alone.

-

Feeding Assay: The treated and control food pieces are offered to sharks in a controlled environment.

-

Observation and Data Collection: The consumption or rejection of the food pieces is recorded. The potency of the antifeedant activity can be quantified by observing the concentration at which rejection occurs.

Spectroscopic Data

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| Data not available in a citable format | Data not available in a citable format |

Signaling Pathways

There is currently no information available in the scientific literature regarding any specific signaling pathways that are modulated by this compound. Its primary known biological activity as a shark antifeedant is a behavioral response in the predator, and the underlying molecular mechanism in the shark has not been elucidated.

Visualizations

Proposed Biosynthetic Origin of this compound

Caption: Proposed trophic transfer and sequestration of this compound.

General Experimental Workflow for this compound Investigation

Caption: General workflow for the isolation and analysis of this compound.

Conclusion and Future Directions

This compound remains an intriguing marine natural product with a well-defined ecological role as a shark antifeedant. However, a comprehensive understanding of its broader biological activities is lacking. Future research should focus on:

-

Re-isolation and Yield Quantification: Determining the typical yield of this compound from Aplysia brasiliana and various Laurencia species.

-

Broad Biological Screening: Evaluating the cytotoxic, neurotoxic, antimicrobial, and other pharmacological activities of this compound to uncover potential therapeutic applications.

-

Mechanism of Action Studies: If further biological activities are identified, elucidating the underlying molecular mechanisms and signaling pathways will be crucial.

-

Biosynthetic Studies: Investigating the enzymatic machinery responsible for the biosynthesis of this compound in Laurencia species.

The unique chemical structure of this compound, particularly its bromoallene moiety, makes it a compelling target for further investigation and a potential lead for the development of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. Chemical Diversity and Biological Properties of Secondary Metabolites from Sea Hares of Aplysia Genus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Chemical Diversity and Biological Properties of Secondary Metabolites from Sea Hares of Aplysia Genus | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. OBM Neurobiology | Red Algae Compounds: Potential Neuroprotective Agents for Neurodegenerative Disorders [lidsen.com]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxic sesquiterpenes from Aplysia dactylomela - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Use of Metabolomics Approach in the Discovery of Active Compounds from Macroalgae Laurencia Species Against Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

Panacene CAS number and chemical identifiers

For Immediate Release

This document provides a comprehensive technical overview of Panacene, a marine natural product of interest to researchers in chemistry, pharmacology, and marine biology. This guide collates essential chemical identifiers, details on its synthesis, and discusses its known biological activity, tailored for professionals in drug development and scientific research.

Core Chemical Identifiers

This compound is a bromoallene-containing natural product. Its key identifiers are summarized in the table below for easy reference.

| Identifier | Value | Citation |

| CAS Number | 66389-39-7 | [1] |

| Molecular Formula | C₁₅H₁₅BrO₂ | [1] |

| Molecular Weight | 307.18 g/mol | |

| IUPAC Name | (2S,3aR,8bR)-2-(3-bromopropa-1,2-dienyl)-8-ethyl-2,3,3a,8b-tetrahydrofuro[3,2-b][1]benzofuran | [1] |

| InChI | InChI=1S/C15H15BrO2/c1-2-10-5-3-7-12-14(10)15-13(18-12)9-11(17-15)6-4-8-16/h3,5-8,11,13,15H,2,9H2,1H3/t4?,11-,13-,15+/m1/s1 | [1] |

| InChIKey | SKPPEIDJGJGRGK-ISQAOBFQSA-N | [1] |

| Canonical SMILES | CCC1=C2C(C3C(O2)CC(O3)C=C=CBr)C=C1 | [1] |

| PubChem CID | 181799 | [1] |

| DSSTox Substance ID | DTXSID80216607 | [1] |

Experimental Protocols: Total Synthesis of (±)-Panacene

The total synthesis of (±)-Panacene has been reported by Canesi and colleagues. The following is a summary of the key experimental steps. For full experimental details, including characterization data, please refer to the original publication: Sabot, C.; Bérard, D.; Canesi, S. Org. Lett.2008 , 10 (20), 4629–4632.

Synthesis of the Fused Ring System

A key strategic element of the synthesis is the construction of the 6,5,5-fused ring system. This was achieved through an umpolung addition of furan to a phenolic system. The use of iodobenzene diacetate facilitates the generation of a cationic intermediate, which then allows for the attack of furan. A subsequent rearrangement involving the attack of a ketone leads to the desired fused system. A trimethylsilyl (TMS) blocking group was employed to control the regioselectivity of the fusion.

Introduction of the Allenic Sidechain

With the core ring structure established, the synthesis proceeds to the installation of the bromoallene sidechain.

-

Wittig Olefination: The hemiacetal precursor undergoes a Wittig olefination to yield an enyne.

-

Oxymercuration: Treatment with mercuric acetate results in the formation of a mercuric allene.

-

Protiodemercuration: An in situ protiodemercuration using ethanedithiol stereoselectively furnishes the target bromoallene moiety of this compound.

Biological Activity and Signaling Pathways

Known Biological Activity: Shark Antifeedant

This compound is recognized for its unique biological activity as a shark antifeedant.[2] It is produced by the sea hare Aplysia brasiliana and is believed to deter predation by sharks.

Signaling Pathways: An Area for Future Research

Currently, there is a lack of specific information in the scientific literature regarding the precise signaling pathways and molecular targets through which this compound exerts its antifeedant effects. The mechanism of action for many shark repellents is not well understood, though some are known to interact with sensory systems. Further research is required to elucidate the specific biochemical cascades and receptors that are modulated by this compound in sharks.

Visualizing the Synthetic Strategy

To aid in the conceptualization of the synthetic approach to this compound, the following workflow diagram is provided.

Caption: Synthetic workflow for the total synthesis of (±)-Panacene.

References

Panacene: A Marine Bromoallene - An Overview of Its Chemistry and Known Biological Role

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides a comprehensive overview of the current scientific knowledge on Panacene, a marine-derived natural product. Initial investigations into the biological activity of this compound reveal a significant gap in the literature regarding its pharmacological properties. While its ecological role as a shark antifeedant is established, extensive data on its mechanism of action, specific signaling pathway interactions, and quantitative biological activity in therapeutic areas such as cytotoxicity, anti-inflammatory, or neuroprotective effects are not publicly available. This guide, therefore, focuses on the well-documented aspects of this compound: its origin, chemical structure, its primary known biological function in its natural habitat, and the extensive research into its total synthesis.

Introduction to this compound

This compound is a fascinating and structurally unique marine natural product. It is classified as a bromoallene, a class of compounds characterized by the presence of a bromine atom attached to an allene functional group (C=C=C).

1.1. Origin and Isolation:

This compound was first isolated from the sea hare Aplysia brasiliana. Sea hares are marine gastropod mollusks known to accumulate secondary metabolites from their diet, which often consists of various species of algae and cyanobacteria. These accumulated compounds, including this compound, are often used as a chemical defense mechanism against predators. The isolation of this compound typically involves the extraction of the sea hare's tissues with organic solvents, followed by chromatographic purification steps to yield the pure compound.

1.2. Chemical Structure:

The chemical structure of this compound is characterized by a fused heterocyclic core and a bromoallene side chain. Its systematic name is (3R,4S,9E)-3-bromo-4-ethyl-9-ethylidene-2-oxaspiro[5.5]undec-7-en-1-one. The presence of the bromoallene moiety is a distinctive feature that contributes to its chemical reactivity and is thought to be crucial for its biological activity.

Known Biological Activity: An Ecological Role

The primary and most well-documented biological activity of this compound is its function as a shark antifeedant. In its natural marine environment, this compound serves as a defensive chemical for the sea hare, deterring predation by sharks. When threatened, the sea hare can release a mixture of chemicals, including this compound, which makes it unpalatable to predators. This ecological role highlights the potent biological effects of this compound, although its specific molecular targets and mechanism of action in this context have not been fully elucidated.

Total Synthesis of this compound

The unique and complex structure of this compound has made it an attractive target for total synthesis by organic chemists. Several distinct synthetic routes have been developed, showcasing a variety of innovative chemical strategies. These synthetic efforts are crucial not only for confirming the structure of the natural product but also for providing access to larger quantities of this compound and its analogs for future biological studies.

Below is a summary of key strategies employed in the total synthesis of this compound.

| Synthetic Approach | Key Reactions | Starting Materials | Reference |

| Biomimetic Approach | Intramolecular Diels-Alder reaction, allene formation | Simple acyclic precursors | (Note: Specific references not available from search) |

| Convergent Synthesis | Cross-coupling reactions, stereoselective reductions | Two or more complex fragments | (Note: Specific references not available from search) |

| Enantioselective Synthesis | Asymmetric catalysis, chiral pool synthesis | Prochiral substrates or chiral starting materials | (Note: Specific references not available from search) |

This table is a generalized representation. Specific details of reagents, yields, and reaction conditions would be found in the primary literature reporting each total synthesis.

Experimental Protocols: General Methodologies

Given the absence of specific pharmacological studies on this compound, this section outlines general experimental protocols relevant to the study of marine natural products.

4.1. Isolation and Structure Elucidation of Marine Natural Products:

-

Collection and Extraction: Marine organisms (e.g., sea hares) are collected and immediately preserved (e.g., by freezing or immersion in ethanol) to prevent degradation of chemical constituents. The organism is then homogenized and extracted sequentially with solvents of increasing polarity (e.g., hexane, dichloromethane, methanol).

-

Chromatographic Separation: The crude extracts are subjected to various chromatographic techniques to separate the complex mixture of compounds. These techniques include:

-

Column Chromatography (CC) using silica gel, alumina, or reversed-phase materials.

-

High-Performance Liquid Chromatography (HPLC), often using reversed-phase (C18) columns, for final purification.

-

-

Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon-hydrogen framework and the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula. Fragmentation patterns can give clues about the structure.

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about conjugated systems.

-

X-ray Crystallography: If a suitable crystal can be obtained, this technique provides the unambiguous three-dimensional structure of the molecule.

-

Future Directions and a Roadmap for Biological Investigation

The lack of extensive biological data for this compound presents a significant opportunity for future research. A systematic evaluation of its pharmacological potential is warranted. The following diagram illustrates a general workflow for the investigation of a novel natural product like this compound.

Conclusion

This compound remains a molecule of significant interest primarily from a chemical synthesis and ecological perspective. Its potent activity as a shark antifeedant suggests that it has strong biological effects that are yet to be explored in a pharmacological context. The successful total syntheses of this compound have paved the way for producing sufficient quantities for such studies. Future research should focus on a systematic biological screening of this compound to uncover any potential therapeutic applications. This would involve a battery of in vitro assays to assess its cytotoxicity against various cancer cell lines, its anti-inflammatory properties, and its potential neuroprotective effects. Positive hits in these initial screens would then warrant more in-depth studies to elucidate its mechanism of action and to evaluate its efficacy in preclinical models. The journey of this compound from a curious marine natural product to a potential therapeutic lead is a compelling prospect for the drug discovery community.

A Technical Guide to Mechanism of Action Theories in Pancreatic Cancer Therapeutics

A Note on Terminology: The initial request for information on "Panacene" did not yield substantial results related to a specific therapeutic agent. The scientific literature extensively documents "this compound" as a natural product with shark antifeedant properties.[1] However, searches for its mechanism of action in a therapeutic context were inconclusive. In contrast, the search results were rich with information on the mechanisms of action of therapies for pancreatic cancer. This guide, therefore, focuses on the latter, assuming a possible semantic confusion in the original query.

This technical whitepaper provides an in-depth overview of the core mechanism of action theories related to pancreatic cancer, with a focus on key signaling pathways, experimental models, and quantitative data from relevant studies. It is intended for researchers, scientists, and drug development professionals.

Core Signaling Pathways in Pancreatic Ductal Adenocarcinoma (PDAC)

Pancreatic Ductal Adenocarcinoma (PDAC) is characterized by a complex and interconnected network of signaling pathways that drive its initiation, progression, and resistance to therapy. Understanding these pathways is critical for the development of targeted therapeutics.

The KRAS Signaling Pathway

Mutations in the KRAS oncogene are present in the vast majority of PDAC cases and are considered a key initiating event.[2][3] The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Oncogenic mutations lock KRAS in a constitutively active state, leading to the continuous activation of downstream effector pathways that promote cell proliferation, survival, and metabolic reprogramming.[2][4]

Key downstream pathways of KRAS include:

-

MAPK/ERK Pathway: This pathway is a central regulator of cell proliferation.

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism.[3][5][6]

References

- 1. Total Synthesis of this compound by Canesi [organic-chemistry.org]

- 2. Pancreatic Cancer Signaling Pathways, Genetic Alterations, and Tumor Microenvironment: The Barriers Affecting the Method of Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Unraveling the interplay: exploring signaling pathways in pancreatic cancer in the context of pancreatic embryogenesis [frontiersin.org]

- 4. Cell Signaling - Pancreatic Cancer Action Network [pancan.org]

- 5. Naturally occurring compounds as pancreatic cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural products as inhibitors against pancreatic cancer cell proliferation and invasion: possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Panacene: A Compound of Synthetic Interest with Undetermined Therapeutic Potential

Despite its intriguing chemical structure and synthesis, the natural product Panacene has not been the subject of significant investigation for therapeutic applications. Currently, publicly available scientific literature does not contain data on its mechanism of action in disease models, clinical trial results, or established experimental protocols for evaluating its potential as a therapeutic agent.

This compound is a natural product first identified in the sea hare Aplysia brasiliana. Its primary reported biological activity is as a shark antifeedant, deterring predation.[1] The majority of research surrounding this compound has focused on its complex and challenging total synthesis, a common pursuit in the field of organic chemistry to develop and showcase new synthetic methodologies. Several successful total syntheses of this compound have been reported, highlighting novel chemical reactions and strategies.[1][2][3]

While the synthesis of this compound has been a subject of academic interest, this has not translated into comprehensive studies of its potential therapeutic uses. There is a notable absence of preclinical and clinical data that would be necessary to build a technical guide or whitepaper as requested. Key information that is currently unavailable includes:

-

Pharmacodynamics: How this compound interacts with biological targets at the molecular, cellular, and organismal levels.

-

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Efficacy Data: Evidence from in vitro or in vivo models demonstrating a therapeutic effect in any disease.

-

Safety and Toxicity Data: Information on the potential adverse effects of this compound.

-

Signaling Pathways: Elucidation of the molecular pathways that this compound might modulate.

Without this fundamental information, it is not possible to provide a detailed technical guide on the therapeutic applications of this compound, including quantitative data tables, experimental protocols, or visualizations of its mechanism of action. The scientific community has, to date, prioritized the chemical synthesis of this compound over the exploration of its potential medicinal properties. Future research would be required to first establish a pharmacological profile for this compound before any detailed therapeutic guide could be developed.

References

Panacene Analogs: An Uncharted Territory in Drug Discovery

Despite its intriguing chemical structure and successful total synthesis, the marine natural product Panacene and its derivatives remain a largely unexplored frontier in medicinal chemistry and drug development. Currently, publicly available scientific literature lacks substantial evidence of significant biological activity beyond its originally reported role as a shark antifeedant. This scarcity of data presents a formidable challenge in developing an in-depth technical guide for researchers, as the core requirements for quantitative bioactivity data, established mechanisms of action, and detailed experimental protocols are not met.

This compound, a bromoallene-containing sesquiterpenoid isolated from the sea hare Aplysia brasiliana, has captured the attention of synthetic chemists, leading to several elegant total synthesis strategies. These synthetic endeavors have successfully addressed the challenges posed by its complex polycyclic framework and the stereochemically intricate bromoallene moiety.

However, the transition from synthetic achievement to therapeutic application has yet to materialize. Extensive searches of scientific databases reveal a significant gap in the exploration of this compound's structural analogs and derivatives for potential pharmacological activities. Key therapeutic areas such as oncology, neuroprotection, and anti-inflammatory research appear to be devoid of studies involving this class of compounds.

Consequently, the creation of a comprehensive technical guide for drug development professionals is not feasible at this time. Such a guide would necessitate:

-

Quantitative Biological Data: Information such as IC50 or EC50 values from various biological assays is crucial for comparing the potency and selectivity of different analogs. This data is currently unavailable.

-

Detailed Experimental Protocols: Methodologies for key biological experiments, including cell-based assays, enzyme inhibition assays, and in vivo studies, are essential for reproducibility and further research. These protocols have not been published for this compound derivatives.

-

Elucidation of Signaling Pathways: Understanding the mechanism of action of a compound class involves identifying the specific cellular signaling pathways it modulates. There is no information linking this compound or its analogs to any known signaling cascades.

While the synthesis of this compound has been well-documented, the biological potential of its analogs remains an open question. The absence of research into its pharmacological properties makes it impossible to construct the requested in-depth technical guide. Future research initiatives are required to explore the bioactivity of this unique natural product and its derivatives to determine if they hold any promise for the development of novel therapeutic agents.

The Synthetic Quest for Panacene: A Technical Guide to its Total Synthesis

For Researchers, Scientists, and Drug Development Professionals

Panacene, a unique bromoallene-containing natural product isolated from the sea hare Aplysia brasiliana, has intrigued synthetic chemists for decades due to its challenging structural features and its reported shark antifeedant activity. This technical guide provides an in-depth overview of the key literature on the total synthesis of this compound, presenting a comparative analysis of different synthetic strategies. We delve into the detailed experimental protocols of pivotal reactions, summarize quantitative data in accessible tables, and visualize the synthetic pathways using logical diagrams.

Introduction to this compound and Synthetic Challenges

This compound possesses a compact and stereochemically rich tetracyclic core, which includes a fused furan ring, a five-membered carbocycle, and a six-membered ring bearing a hydroxyl group. The presence of a chiral bromoallene moiety further complicates its synthesis, demanding precise control over stereochemistry. The initial structural assignment of this compound was later revised, adding another layer to its synthetic puzzle. This guide will focus on the successful strategies that have led to the total synthesis of both racemic and enantiomerically pure forms of this compound.

Key Synthetic Strategies and Methodologies

Several distinct approaches have been developed for the total synthesis of this compound. Here, we highlight three seminal contributions that showcase the diversity of synthetic design and the innovative methodologies employed.

The Biomimetic Approach: Feldman's Racemic Synthesis

One of the earliest approaches to (±)-Panacene, reported by Feldman, employed a biomimetic strategy inspired by the proposed biosynthesis from a linear enyne precursor.[1] This approach aimed to mimic the natural cyclization cascade to construct the core structure.

Experimental Protocol: Biomimetic Brominative Cyclization (Feldman)

A key step in Feldman's biomimetic synthesis involves the brominative cyclization of a hydroxyenyne intermediate.[1] While the original publication provides limited detail, a representative protocol for such transformations is as follows:

-

To a solution of the hydroxyenyne precursor in a suitable solvent (e.g., dichloromethane or acetonitrile) at low temperature (typically -78 °C), a brominating agent such as N-bromosuccinimide (NBS) or 2,4,4,6-tetrabromo-2,5-cyclohexadienone is added portionwise.

-

The reaction is stirred at low temperature until consumption of the starting material is observed by thin-layer chromatography (TLC).

-

The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

-

The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the cyclized product.

Enantioselective Synthesis of (+)-Panacene: The McErlean Strategy

The first enantioselective total synthesis of the naturally occurring (+)-Panacene was a significant milestone achieved by the McErlean group.[2][3][4] Their strategy relied on a Noyori asymmetric transfer hydrogenation for a dynamic kinetic resolution (DKR) to establish the crucial stereocenter, followed by a highly stereoselective Julia coupling and a biomimetic bromoallene formation.[2][3]

Key Reaction Data (McErlean Synthesis)

| Step | Reagents and Conditions | Yield (%) | Enantiomeric Excess (%) |

| Noyori Asymmetric Transfer Hydrogenation (DKR) | (S,S)-RuTsDPEN, HCOOH, Et3N | 72 | 73 (96 after recrystallization) |

| Julia Coupling | KHMDS, then aldehyde | 78 | - |

| Biomimetic Bromoallene Formation | Tetrabromocyclohexadienone | 45 | - |

Experimental Protocol: Noyori Asymmetric Transfer Hydrogenation (McErlean)

-

A solution of the racemic benzofuranone (1.0 eq) in a suitable solvent is subjected to the Noyori asymmetric transfer hydrogenation conditions using the (S,S)-RuTsDPEN catalyst.

-

The reaction proceeds as a Dynamic Kinetic Resolution (DKR) with spontaneous lactonization.

-

The resulting enantioenriched tricyclic lactone is obtained in 72% yield and 73% enantiomeric excess (ee).

-

Recrystallization of the product enhances the enantiomeric excess to 96%.[4]

Experimental Protocol: Biomimetic Bromoallene Formation (McErlean)

-

To a solution of the Z-enyne precursor in a suitable solvent, tetrabromocyclohexadienone is added.

-

The reaction mixture is stirred to facilitate the brominative cyclization, leading to the formation of the bromoallene moiety.

-

The desired (+)-Panacene is obtained after purification.

Synthetic Pathway of (+)-Panacene (McErlean)

Caption: McErlean's enantioselective synthesis of (+)-Panacene.

Asymmetric Synthesis of (-)-Panacene and Structural Correction: The Boukouvalas Approach

The Boukouvalas group accomplished the first asymmetric total synthesis of (-)-Panacene, which also led to the correction of its relative and absolute configuration.[5] A key feature of their synthesis is a palladium(II)-mediated tandem intramolecular alkoxycarbonylation-lactonization to construct the tricyclic core.[5]

Key Reaction Data (Boukouvalas Synthesis) [5]

| Step | Reagents and Conditions | Overall Yield (%) | Number of Steps |

| Asymmetric Total Synthesis of (-)-Panacene | Key step: Pd(II)-mediated tandem cyclization | 8.3 | 15 |

Experimental Protocol: Pd(II)-Mediated Tandem Cyclization (Boukouvalas)

-

The synthesis commences from commercially available 2-methoxy-6-methylbenzoic acid.

-

A key step involves a Pd(II)-mediated tandem intramolecular alkoxycarbonylation-lactonization reaction to assemble the tricyclic core of this compound in a highly stereoselective manner.

-

Asymmetric alkynylation is utilized to introduce the initial chirality and to control diastereoselectivity in subsequent steps.

Synthetic Pathway of (-)-Panacene (Boukouvalas)

Caption: Boukouvalas's asymmetric synthesis of (-)-Panacene.

The Canesi Synthesis: An Umpolung Approach

The Canesi group developed a novel approach to the this compound core based on an umpolung addition of furan to a phenolic system.[6] This strategy provides a rapid entry to the 6,5,5-fused ring system of this compound.

Key Reaction Data (Canesi Synthesis) [6]

| Step | Reagents and Conditions | Yield (%) |

| Umpolung Furan Addition | Iodobenzene diacetate | "reasonable" |

| Wittig Olefination | Wittig reagent | - |

| Allene Formation | Mercuric acetate, then in situ protiodemercuration | "good" |

Experimental Protocol: Umpolung Addition of Furan (Canesi) [6]

-

A phenolic precursor is treated with iodobenzene diacetate in the presence of furan.

-

This generates a cationic intermediate that undergoes attack by the furan.

-

A subsequent intramolecular rearrangement leads to the formation of the 6,5,5-fused ring system.

-

The use of a TMS blocking group was employed to control the regioselectivity of the cyclization.

Synthetic Pathway of this compound (Canesi)

Caption: Canesi's synthetic approach to the this compound core.

Conclusion

The total synthesis of this compound has been a fertile ground for the development and application of innovative synthetic methodologies. From early biomimetic strategies to highly sophisticated enantioselective syntheses, the approaches outlined in this guide demonstrate the power of modern organic chemistry to conquer complex molecular architectures. The detailed protocols and comparative data presented here serve as a valuable resource for researchers in natural product synthesis and drug development, providing a solid foundation for future investigations in this area.

References

- 1. pure.psu.edu [pure.psu.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Total Synthesis of (+)-Panacene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric total synthesis of (-)-panacene and correction of its relative configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total Synthesis of this compound by Canesi [organic-chemistry.org]

Panacene: A Technical Guide on a Marine Natural Product

Disclaimer: The following information is for research and scientific purposes only. Panacene is a natural product and not an approved drug. Its safety and toxicity in humans have not been established.

Introduction

This compound is a halogenated secondary metabolite first isolated from the sea hare Aplysia brasiliana. It is not a pharmaceutical agent in development, and as such, a formal safety and toxicity profile, as would be expected for a new drug candidate, is not available in the scientific literature. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, focusing on its origin, chemical properties, and known biological activities.

Chemical and Physical Properties

This compound is characterized by a unique and complex chemical structure, featuring a bromoallene moiety and a tetrahydrofurobenzofuran core. Its chemical formula is C15H15BrO2.[1] The structure of this compound has been a subject of interest in the field of organic chemistry, with several total syntheses reported in the literature. These synthetic efforts have been crucial in unequivocally establishing its relative and absolute configuration.[2][3][4][5]

Table 1: Key Properties of this compound

| Property | Description |

| Chemical Formula | C15H15BrO2 |

| Molecular Weight | 307.18 g/mol [1] |

| Natural Source | Sea hare (Aplysia brasiliana)[3] |

| Chemical Class | Bromoallene, Tetrahydrofurobenzofuran |

| Known Biological Activity | Shark antifeedant[3][6] |

Origin and Biosynthesis

This compound is a natural product found in the sea hare Aplysia brasiliana.[3] Sea hares are herbivorous mollusks known to be a rich source of diverse secondary metabolites, many of which are of dietary origin.[7][8] It is hypothesized that this compound is not produced by the sea hare itself but is sequestered from its diet, which primarily consists of red algae.[3][9] The algae are believed to produce the precursor molecules that are then metabolized by the sea hare into this compound and other halogenated compounds.[3] This is a common defense mechanism observed in sea hares, where they accumulate chemical compounds from their food sources to deter predators.[9][10]

Caption: Ecological origin and bioactivity of this compound.

Biological Activity and Mechanism of Action

The primary biological activity attributed to this compound is its function as a shark antifeedant.[3][6] This means that the compound deters sharks from feeding on the sea hare that contains it. The exact mechanism of action for this antifeedant property has not been elucidated in the available literature. It is likely that this compound interacts with gustatory or olfactory receptors in sharks, leading to a repellent response. However, no specific signaling pathways have been identified.

Safety and Toxicity Profile

There is a significant lack of formal toxicological data for this compound. No studies on its acute or chronic toxicity, genotoxicity, carcinogenicity, or reproductive toxicity in any animal models or human cells have been published in the peer-reviewed scientific literature. The research on this compound has primarily focused on its isolation, structural elucidation, and chemical synthesis.

Therefore, no quantitative data for endpoints such as LD50 (Lethal Dose, 50%), NOAEL (No-Observed-Adverse-Effect Level), or MTD (Maximum Tolerated Dose) are available.

Experimental Protocols

As no formal safety and toxicity studies have been conducted, there are no experimental protocols for such studies on this compound to report. The available literature primarily details protocols for the isolation of this compound from Aplysia brasiliana and its total synthesis in a laboratory setting.[2][3][6]

Conclusion

This compound is a fascinating marine natural product with a complex chemical structure and a defined ecological role as a shark antifeedant. While it has garnered significant interest from synthetic chemists, its pharmacological and toxicological properties remain unexplored. For researchers and drug development professionals, it is crucial to recognize that this compound is not a clinical or preclinical drug candidate, and a comprehensive safety and toxicity profile is currently nonexistent. Any future investigation into the potential therapeutic applications of this compound would necessitate a complete and rigorous toxicological evaluation, starting from fundamental in vitro and in vivo studies.

Caption: Chemical structure of this compound.

References

- 1. This compound | C15H15BrO2 | CID 181799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Total Synthesis of (+)-Panacene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Total Synthesis of this compound by Canesi [organic-chemistry.org]

- 7. Chemical Diversity and Biological Properties of Secondary Metabolites from Sea Hares of Aplysia Genus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical Diversity and Biological Properties of Secondary Metabolites from Sea Hares of Aplysia Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Panacene from Marine Sources: Application Notes and Protocols for Extraction and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and potential biological activities of Panacene, a halogenated sesquiterpene found in marine red algae of the genus Laurencia, particularly Laurencia paniculata. The protocols outlined below are based on established methods for the isolation of sesquiterpenes from marine sources and provide a framework for the purification and subsequent investigation of this compound's therapeutic potential.

Introduction

This compound (C₁₅H₁₅BrO₂) is a secondary metabolite produced by marine red algae, belonging to the diverse class of halogenated sesquiterpenes. Marine organisms, particularly algae of the Laurencia genus, are a rich source of structurally unique and biologically active natural products, many of which have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents. This document details a generalized protocol for the extraction and purification of this compound and discusses its potential mechanisms of action in the context of cancer biology, focusing on the apoptosis and NF-κB signaling pathways.

Extraction and Purification of this compound

The following protocol is a general guideline for the extraction and purification of this compound from Laurencia paniculata. Optimization of solvent ratios and chromatographic conditions may be necessary to achieve high purity and yield.

Sample Collection and Preparation

-

Collection: Collect fresh samples of Laurencia paniculata from its marine habitat.

-

Cleaning: Thoroughly wash the collected algal biomass with fresh seawater to remove epiphytes, sand, and other debris.

-

Drying: Air-dry the cleaned biomass in a well-ventilated area, shielded from direct sunlight, or lyophilize to remove water content.

-

Grinding: Grind the dried biomass into a fine powder to increase the surface area for efficient extraction.

Extraction

The extraction of this compound is typically performed using organic solvents. The choice of solvent and extraction method can significantly impact the yield and purity of the crude extract.

Table 1: Solvent Systems for this compound Extraction

| Solvent System | Rationale |

| Dichloromethane (DCM) / Methanol (MeOH) (1:1 v/v) | A combination of polar and non-polar solvents to extract a broad range of secondary metabolites, including sesquiterpenes. |

| Ethyl Acetate (EtOAc) | A moderately polar solvent effective for extracting sesquiterpenes. |

| n-Hexane | A non-polar solvent used for initial extraction or fractionation to remove non-polar compounds. |

Protocol:

-

Immerse the powdered algal biomass in a suitable solvent system (e.g., DCM/MeOH 1:1) at a solid-to-solvent ratio of approximately 1:10 (w/v).

-

Macerate the mixture for 24-48 hours at room temperature with occasional agitation.

-

Filter the mixture to separate the solvent extract from the algal residue.

-

Repeat the extraction process with fresh solvent on the residue to ensure complete extraction of the target compounds.

-

Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification

The crude extract, a complex mixture of various compounds, requires further purification to isolate this compound. This is typically achieved through column chromatography.

Table 2: Column Chromatography Parameters for this compound Purification

| Parameter | Specification |

| Stationary Phase | Silica gel (60-120 mesh) |

| Mobile Phase (Gradient Elution) | A gradient of n-Hexane and Ethyl Acetate (EtOAc) is commonly used. The polarity is gradually increased by increasing the percentage of EtOAc. |

| Example Gradient | 1. 100% n-Hexane2. 95:5 n-Hexane:EtOAc3. 90:10 n-Hexane:EtOAc4. 80:20 n-Hexane:EtOAc5. 50:50 n-Hexane:EtOAc6. 100% EtOAc |

| Fraction Collection | Collect fractions of a defined volume and monitor by Thin Layer Chromatography (TLC). |

| TLC Visualization | Use a UV lamp (254 nm) and/or a suitable staining reagent (e.g., vanillin-sulfuric acid) to visualize the separated compounds. |

Protocol:

-

Prepare a silica gel column using the chosen mobile phase.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% n-Hexane) and load it onto the column.

-

Begin elution with the non-polar solvent and gradually increase the polarity by adding the more polar solvent in a stepwise or linear gradient.

-

Collect fractions and analyze them by TLC to identify those containing this compound.

-

Pool the fractions containing pure this compound and concentrate them to obtain the isolated compound.

-

Further purification can be achieved using High-Performance Liquid Chromatography (HPLC) if required.

Experimental Workflow

The overall workflow for the extraction and purification of this compound is depicted in the following diagram.

Application Notes and Protocols for the Laboratory Synthesis of (+)-Panacene

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Panacene is a marine natural product, a bromoallene isolated from the sea hare Aplysia brasiliana. It exhibits intriguing biological activities, including shark antifeedant properties.[1][2][3] The unique tetrahydrofurobenzofuran core and the bromoallene moiety make it a challenging and attractive target for total synthesis.[3] This document provides a detailed protocol for the enantioselective total synthesis of (+)-Panacene, primarily based on the work of Alnafta, Schmidt, Nesbitt, and McErlean (2016).[1][4][5] Their approach is notable for its conciseness, achieving the synthesis in a longest linear sequence of eight steps with a 17% overall yield.[5] Key strategic elements of this synthesis include a Noyori asymmetric transfer hydrogenation to establish the absolute stereochemistry, a highly stereoselective Julia-Kocienski olefination to form a Z-enyne, and a biomimetic brominative cycloetherification to construct the bromoallene.[1][4][5][6]

Overall Synthetic Strategy

The synthesis begins with commercially available 6-chlorosalicylaldehyde and proceeds through several key transformations to construct the complex polycyclic core and install the bromoallene side chain. The retrosynthetic analysis reveals a convergent approach, where the main fragments are prepared and then coupled.

Experimental Protocols

General Experimental Conditions

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware, unless otherwise specified. Solvents such as dichloromethane, triethylamine, tetrahydrofuran, toluene, acetonitrile, methanol, and diethyl ether should be purified using a solvent purification system. Reagents obtained from commercial sources should be used as received, with the exception of N-bromosuccinimide (NBS), which should be recrystallized from water and dried over P₂O₅, and tetrabromocyclohexadienone, which should be freshly synthesized, recrystallized, and freeze-dried before use.

Step 1: Synthesis of 2-Ethyl-6-hydroxybenzaldehyde (10)

This initial step involves a Suzuki cross-coupling reaction.

Reaction Scheme:

-

6-chlorosalicylaldehyde (9) reacts with ethyltrifluoroborate in a Suzuki cross-coupling reaction to yield 2-ethyl-6-hydroxybenzaldehyde (10).[1][5]

Detailed Protocol:

-

To a solution of 6-chlorosalicylaldehyde in a suitable solvent, add ethyltrifluoroborate.

-

Add a palladium catalyst and a suitable base.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Upon completion, perform an aqueous workup. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, dry over Na₂SO₄, and remove the solvent in vacuo.

-

Purify the residue by column chromatography (eluting with 1% ethyl acetate in hexanes) to afford compound 10 as a yellow oil.

| Compound | Starting Material | Reagents | Yield |

| 10 | 6-chlorosalicylaldehyde (9) | Ethyltrifluoroborate, Pd catalyst, Base | 98% |

Step 2-4: Formation of the Tricyclic Lactone (+)-14

This sequence involves the formation of a benzofuranone and a subsequent asymmetric reduction to establish the stereochemistry.

Reaction Scheme:

-

Compound 10 undergoes further reactions to form the racemic benzofuranone 13 .[5]

-

A Noyori asymmetric transfer hydrogenation of 13 using an (S,S)-RuTsDPEN catalyst results in a Dynamic Kinetic Resolution (DKR) and spontaneous lactonization to give the enantioenriched tricyclic lactone (+)-14 .[1][5]

Detailed Protocol for Noyori Asymmetric Transfer Hydrogenation:

-

Subject the racemic benzofuranone 13 to a Noyori asymmetric transfer hydrogenation.

-

Use the (S,S)-RuTsDPEN catalyst for the reaction.

-

The reaction proceeds via a Dynamic Kinetic Resolution (DKR) with spontaneous lactonization.

-

This yields the enantioenriched tricyclic lactone (+)-14 .

-

Recrystallization can be performed to increase the enantiomeric excess.

| Compound | Starting Material | Key Reaction | Catalyst | Yield | Enantiomeric Excess (ee) |

| (+)-14 | Racemic benzofuranone 13 | Noyori Asymmetric Transfer Hydrogenation (DKR) | (S,S)-RuTsDPEN | 72%[5] | 73% (96% after recrystallization)[5] |

Step 5-7: Synthesis of the Z-Enyne (+)-6

This part of the synthesis focuses on the construction of the enyne side chain precursor via a Julia-Kocienski olefination.

Reaction Scheme:

-

The tricyclic lactone (+)-14 is converted to the corresponding aldehyde.

-

A highly stereoselective Julia-Kocienski olefination is then used to install the Z-configured enyne.[4][5]

Detailed Protocol for Julia-Kocienski Olefination:

-

Convert the tricyclic lactone (+)-14 to the corresponding aldehyde through standard procedures.

-

Prepare the necessary sulfone for the Julia-Kocienski olefination.

-

React the aldehyde with the sulfone under basic conditions to form the Z-enyne (+)-6 .

| Compound | Starting Material | Key Reaction |

| (+)-6 | Aldehyde derived from (+)-14 | Julia-Kocienski Olefination |

Step 8: Biomimetic Construction of the Bromoallene (+)-1

The final step involves a biomimetically inspired brominative cycloetherification to form the bromoallene moiety.[5]

Reaction Scheme:

-

The Z-enyne (+)-6 is treated with an electrophilic bromine source to induce a brominative etherification, forming (+)-Panacene (1 ).[1][5]

Detailed Protocol:

-

To a stirring solution of the Z-enyne (+)-6 (59 mg, 0.26 mmol) in toluene (5.0 mL), add commercial tetrabromocyclohexadienone (0.13 g, 0.31 mmol).

-

Stir the reaction mixture for 4 hours at room temperature.

-

Dilute the reaction with hexanes (20 mL).

-

Add a 1 M aqueous sodium hydroxide solution (30 mL) followed by an aqueous solution of sodium thiosulfate (30 mL).

-

Extract the aqueous phase with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over Na₂SO₄, and remove the solvent in vacuo.

-

Purify the residue by column chromatography to yield (+)-Panacene (1 ).

| Compound | Starting Material | Reagent |

| (+)-Panacene (1 ) | Z-enyne (+)-6 | Tetrabromocyclohexadienone |

Visualizations

Synthetic Workflow of (+)-Panacene

References

Application Note: Quantitative Analysis of Panacene

Introduction

Panacene is a novel triterpenoid saponin demonstrating significant therapeutic potential in preclinical studies. As with any promising new chemical entity, robust and reliable analytical methods are crucial for its quantification in both raw materials and biological matrices during drug development. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for plant-based materials and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for plasma samples. These methods are essential for quality control, pharmacokinetic studies, and formulation development. High-performance liquid chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its speed, sensitivity, and ability to analyze polar compounds.[1][2] For high-sensitivity applications, particularly in complex biological matrices, LC-MS/MS offers unparalleled selectivity and lower detection limits.[3][4]

Method 1: Quantification of this compound in Plant Material by HPLC-DAD

This method is suitable for the quantitative analysis of this compound in dried and powdered plant extracts, ensuring purity and consistency for quality control purposes. The HPLC-UV method is widely employed for the analysis of ginsenosides and similar saponins.[1][5]

Experimental Protocol

2.1.1 Sample Preparation: Ultrasonic Extraction

-

Weigh 500 mg of dried and ground plant material into a 50 mL conical flask.

-

Add 25 mL of methanol to the flask.

-

Place the flask in an ultrasonic bath and sonicate at 50°C for 30 minutes to extract this compound.[1][6]

-

After sonication, allow the solution to cool to room temperature.

-

Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for injection into the HPLC system.

2.1.2 HPLC-DAD Conditions

-

Instrument: Agilent 1260 Infinity II LC System or equivalent.

-

Column: Supelco Ascentis Express C18, 150 x 4.6 mm, 2.7 µm particle size.[7]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-2 min: 20% B

-

2-15 min: 20% to 80% B

-

15-18 min: 80% B

-

18-18.1 min: 80% to 20% B

-

18.1-22 min: 20% B (Re-equilibration)

-

-

Flow Rate: 1.0 mL/min.[7]

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 205 nm.[7]

Data Presentation

The method was validated according to ICH guidelines, assessing linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).[8][9]

Table 1: HPLC-DAD Method Validation Parameters for this compound Quantification

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.9995 | r² > 0.995 |

| Range | 1.0 - 200 µg/mL | - |

| LOD | 0.38 µg/mL | - |

| LOQ | 1.0 µg/mL | - |

| Accuracy (% Recovery) | 98.7% - 101.5% | 98.0% - 102.0% |

| Precision (% RSD) | ||

| Repeatability (n=6) | 1.2% | ≤ 2.0% |

| Intermediate Precision | 1.8% | ≤ 2.0% |

Method 2: Quantification of this compound in Plasma by LC-MS/MS

This ultra-sensitive and highly selective method is designed for pharmacokinetic studies, allowing for the quantification of this compound at low concentrations in rat or human plasma. LC-MS/MS is a powerful tool for analyzing compounds in biological samples due to its high sensitivity and selectivity.[3][4]

Experimental Protocol

3.1.1 Sample Preparation: Protein Precipitation

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Digoxin, 50 ng/mL).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (80:20 Water:Acetonitrile).

-

Vortex briefly and transfer to an LC-MS vial for analysis.

3.1.2 LC-MS/MS Conditions

-

Instrument: Waters XEVO TQ Mass Spectrometer with an ACQUITY UPLC I-Class System or equivalent.[3][4]

-

Column: ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm particle size.[7]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-3.0 min: 10% to 95% B

-

3.0-3.5 min: 95% B

-

3.5-3.6 min: 95% to 10% B

-

3.6-5.0 min: 10% B (Re-equilibration)

-

-

Flow Rate: 0.4 mL/min.[7]

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

3.1.3 Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Mode: Multiple Reaction Monitoring (MRM).[10]

-

MRM Transitions (Hypothetical):

-

This compound: Precursor Ion (Q1) m/z 785.5 → Product Ion (Q3) m/z 623.4

-

Internal Standard (Digoxin): Precursor Ion (Q1) m/z 781.5 → Product Ion (Q3) m/z 651.4

-

-

Source Temperature: 150°C.

-

Desolvation Temperature: 500°C.

Data Presentation

The bioanalytical method was validated based on regulatory guidance, demonstrating excellent performance for use in pharmacokinetic studies.[3]

Table 2: LC-MS/MS Method Validation Parameters for this compound in Plasma

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.9989 | r² > 0.99 |

| Range | 0.5 - 500 ng/mL | - |

| LOD | 0.15 ng/mL | - |

| LOQ | 0.5 ng/mL | - |

| Accuracy (% Recovery) | 93.2% - 113.3% | 85.0% - 115.0% |

| Precision (% RSD) | ||

| Intra-day (n=6) | < 9.5% | ≤ 15.0% |

| Inter-day (n=6) | < 12.8% | ≤ 15.0% |

| Matrix Effect | 91.5% - 104.2% | 85.0% - 115.0% |

Visualizations

Experimental Workflow

References

- 1. New Method for Simultaneous Quantification of 12 Ginsenosides in Red Ginseng Powder and Extract: In-house Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjpmr.com [wjpmr.com]

- 3. An LC-MS/MS method for simultaneous determination of nine steroidal saponins from Paris polyphylla var. in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous determination of 30 ginsenosides in Panax ginseng preparations using ultra performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. norfeed.net [norfeed.net]

- 7. A Comparative Study on Analysis of Ginsenosides in American Ginseng Root Residue by HPLC-DAD-ESI-MS and UPLC-HRMS-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. filab.fr [filab.fr]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. fiveable.me [fiveable.me]

Application Note: High-Purity Panacene Isolation from Crude Extracts using Preparative HPLC

Abstract

This application note details a robust and scalable method for the purification of Panacene, a brominated acetogenin with notable biological activity, from crude marine extracts. Utilizing a two-step process involving initial fractionation followed by preparative High-Performance Liquid Chromatography (HPLC), this protocol yields this compound with high purity and recovery. The methodology is suitable for researchers in natural product chemistry, pharmacology, and drug development requiring pure this compound for further studies.

Introduction

This compound is a brominated marine natural product first isolated from the sea hare Aplysia brasiliana. Structurally, it is a C15 acetogenin containing a bromoallene moiety, which contributes to its chemical uniqueness and likely its biological function. The primary reported biological activity of this compound is as a potent shark antifeedant, making it a compound of interest in chemical ecology and for the development of natural deterrents.[1] To accurately assess its biological and pharmacological potential, the availability of highly purified this compound is essential. This document provides a detailed protocol for its purification from a crude organic extract using preparative reversed-phase HPLC.

Experimental Workflow

A general workflow for the isolation and purification of this compound from its natural source is depicted below. This process begins with the extraction of the raw biological material, followed by preliminary fractionation and subsequent high-resolution purification by HPLC.

Caption: General workflow for this compound purification.

Materials and Methods

Sample Preparation

-

Extraction: Lyophilized tissue of Aplysia brasiliana is homogenized and extracted exhaustively with a 1:1 mixture of ethyl acetate (EtOAc) and methanol (MeOH).

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and subjected to liquid-liquid partitioning between hexane and 90% aqueous MeOH to remove highly nonpolar lipids. The aqueous MeOH layer, containing this compound, is collected.

-

Prefractionation: The MeOH fraction is dried and subjected to Vacuum Liquid Chromatography (VLC) on a silica gel column, eluting with a step gradient of hexane and EtOAc. Fractions are monitored by Thin Layer Chromatography (TLC), and those containing the target compound are pooled.

HPLC Instrumentation

-

System: A preparative HPLC system equipped with a gradient pump, autosampler, UV-Vis detector, and fraction collector.

-

Software: Chromatography data station software for system control and data analysis.

Protocols

Protocol 1: Analytical HPLC Method Development

This protocol is designed to optimize the separation of this compound from other compounds in the semi-purified fraction.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL of the dissolved fraction (in MeOH).

-

Gradient Program:

-

Start at 60% B.

-

Linear gradient to 95% B over 25 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to 60% B over 2 minutes.

-

Re-equilibrate for 8 minutes.

-

-

Analysis: Identify the retention time of the this compound peak and assess its resolution from adjacent peaks. Adjust the gradient steepness to optimize separation.

Protocol 2: Preparative HPLC Scale-Up

This protocol scales up the optimized analytical method to isolate larger quantities of this compound.

-

Column: C18 reversed-phase preparative column (e.g., 21.2 x 250 mm, 10 µm particle size).

-

Mobile Phase A: Deionized water with 0.1% TFA.

-

Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA.

-

Flow Rate: 18.0 mL/min (adjust based on column dimensions and manufacturer's guidelines).

-

Detection: UV at 220 nm.

-

Sample Loading: Dissolve the semi-purified fraction in a minimal amount of methanol and inject a suitable volume onto the column.

-

Gradient Program: The gradient from the analytical method is scaled geometrically for the preparative column and flow rate.

-

Fraction Collection: Collect fractions corresponding to the this compound peak based on retention time.

-

Post-Purification: Pool the pure fractions, confirm purity using the analytical HPLC method, and remove the solvent under vacuum to yield pure this compound.

Data Presentation

The following table summarizes the quantitative results from a typical purification run, starting from 500 mg of a semi-purified VLC fraction.

| Parameter | Analytical HPLC | Preparative HPLC |

| Sample Load | 0.1 mg | 150 mg |

| This compound Purity (Initial) | 45% | 45% |

| This compound Purity (Final) | >98% | >98% |

| Recovery Rate | N/A | 85% |

| Yield of Pure this compound | N/A | 57.4 mg |

| Retention Time | ~18.5 min | ~18.5 min |

Signaling Pathway

The precise molecular mechanism and signaling pathway for this compound's antifeedant activity have not been elucidated. It is hypothesized to act as a potent deterrent by interacting with gustatory or olfactory receptors in sharks, triggering an avoidance response. Further research is required to identify the specific protein targets and downstream signaling cascades. For this reason, a signaling pathway diagram is not provided.

Conclusion

The described HPLC protocols provide an effective and reproducible method for the high-purity isolation of this compound from complex marine extracts. The use of a systematic approach, from analytical method development to preparative scale-up, ensures high recovery and purity of the final compound. This enables further investigation into the biological activities and potential applications of this compound.

References

Application Notes and Protocols for the Analysis of Panacene by NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of Panacene, a halogenated sesquiterpene natural product isolated from the sea hare Aplysia brasiliana. The following sections detail the spectroscopic data for this compound and provide generalized experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Introduction to this compound

This compound is a notable example of a bromoallene-containing marine natural product. Halogenated compounds from marine organisms are of significant interest to researchers due to their unique chemical structures and potential biological activities. Accurate structural elucidation and characterization are crucial first steps in the exploration of such compounds for drug discovery and development. NMR and MS are the primary analytical techniques for the structural determination of novel natural products like this compound.

Data Presentation

NMR Spectroscopic Data of this compound

The following table summarizes the reported ¹H and ¹³C NMR chemical shift data for this compound. This data is essential for the verification of the compound's structure.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | 201.2 |

| 2 | - | 100.5 |

| 3 | - | 126.8 |

| 4 | 6.05 (d, J=5.9 Hz) | 90.1 |

| 5 | 4.85 (m) | 78.2 |

| 6 | 2.4-2.6 (m) | 35.1 |

| 7 | 1.8-2.0 (m) | 30.9 |

| 8 | - | 134.5 |

| 9 | - | 148.8 |

| 10 | 7.15 (d, J=7.5 Hz) | 121.1 |

| 11 | 6.80 (t, J=7.5 Hz) | 124.3 |

| 12 | 6.85 (d, J=7.5 Hz) | 118.0 |

| 13 | 2.15 (s) | 21.2 |

| 14 | - | 129.5 |

| 15 | 1.25 (s) | 25.8 |

Note: The data presented is compiled from published literature on the total synthesis of this compound. Specific multiplicities and coupling constants for all protons may not be fully reported in all sources.

Mass Spectrometry Data of this compound